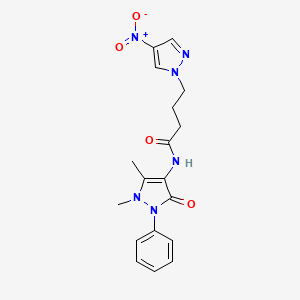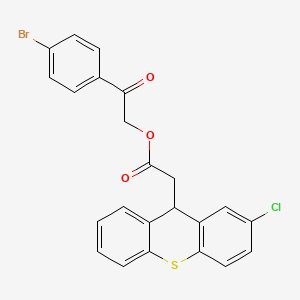![molecular formula C17H17N3O4S B11063928 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063928.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an oxadiazole moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.
Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the oxadiazole intermediate with a dimethoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl group but lacks the oxadiazole and thienyl moieties.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-acrylamide: Contains a similar aromatic structure but differs in the presence of an acrylamide group instead of the oxadiazole and thienyl groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c1-22-12-6-5-11(10-13(12)23-2)7-8-18-16(21)17-19-15(20-24-17)14-4-3-9-25-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
InChI Key |
XVWAEIOETCCGNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B11063854.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B11063865.png)
![methyl 4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11063872.png)

![1-(4-Bromophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11063880.png)
![7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11063888.png)
![N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine](/img/structure/B11063890.png)
![ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11063893.png)
![4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063894.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4',6'-dimethyl-6-oxo-5,6-dihydro-4H-1,2'-bipyrimidine-4-carboxylic acid](/img/structure/B11063900.png)
![1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol](/img/structure/B11063913.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide](/img/structure/B11063918.png)
